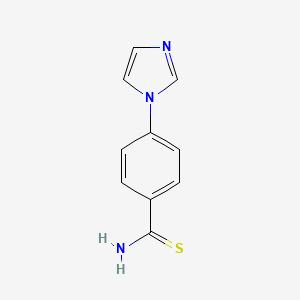

4-(1H-Imidazol-1-yl)benzenecarbothioamide

説明

Historical Context and Development of Imidazole-Carbothioamide Compounds

The historical development of 4-(1H-Imidazol-1-yl)benzenecarbothioamide can be traced through the parallel evolution of imidazole chemistry and thioamide synthesis methodologies. The foundation for this compound class was established when Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This seminal work provided the cornerstone for understanding the five-membered heterocyclic ring system that would become central to numerous pharmaceutical and chemical applications. The systematic exploration of imidazole derivatives expanded significantly throughout the late nineteenth and early twentieth centuries, with Arthur Rudolf Hantzsch coining the term "imidazole" in 1887.

The development of thioamide chemistry proceeded through separate but complementary pathways, with early synthetic methods emerging in the 1870s involving the treatment of amides with phosphorus sulfides such as phosphorus pentasulfide. These foundational synthetic approaches established the chemical principles that would later enable the construction of more complex molecules containing both imidazole and thioamide functionalities. The recognition of thioamides as versatile isosteres of amides provided crucial insights into their potential applications in drug design, particularly their enhanced metabolic stability and unique hydrogen bonding characteristics.

The convergence of imidazole and thioamide chemistry gained momentum during the mid-twentieth century as researchers recognized the synergistic potential of combining these structural elements. The development of efficient synthetic methodologies for functionalizing imidazole rings enabled the systematic preparation of compounds containing both heterocyclic and thioamide moieties. Contemporary synthetic approaches have refined these methods, incorporating modern catalytic systems and reaction conditions to achieve improved yields and selectivity in the preparation of complex imidazole-carbothioamide derivatives.

Table 1: Historical Milestones in Imidazole-Carbothioamide Development

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple pharmacologically relevant elements within a single molecular framework. The imidazole ring system contributes a five-membered planar aromatic structure containing two nitrogen atoms positioned at non-adjacent positions, creating a highly polar environment with a calculated dipole moment of 3.61 Debye. This polarity enables extensive hydrogen bonding interactions and coordination with metal centers, making the compound particularly valuable for applications requiring specific molecular recognition or catalytic activity.

The presence of the carbothioamide functional group introduces additional chemical versatility through the sulfur atom's unique electronic properties. Thioamides exhibit greater multiple bond character along the carbon-nitrogen bond compared to their oxygen analogs, resulting in increased rotational barriers and distinct conformational preferences. The thione-like sulfur atom provides enhanced nucleophilicity, enabling participation in heterocycle formation reactions and metal coordination complexes. This combination of electronic and steric effects creates opportunities for developing compounds with tailored biological activities and chemical reactivity profiles.

The benzene ring component serves as a rigid aromatic spacer that influences the overall molecular geometry and provides additional sites for further functionalization. The para-substitution pattern creates a linear arrangement of functional groups that can optimize intermolecular interactions while maintaining favorable pharmacokinetic properties. Research has demonstrated that this structural arrangement enables the compound to act as a bioisostere for peptide backbone units, potentially overcoming metabolic instability issues associated with amidase-catalyzed hydrolysis.

Table 2: Structural Features and Chemical Significance

| Structural Component | Chemical Properties | Functional Significance |

|---|---|---|

| Imidazole ring | Polar, aromatic, amphoteric | Metal coordination, hydrogen bonding |

| Carbothioamide group | Enhanced nucleophilicity, increased rotational barrier | Metabolic stability, unique reactivity |

| Benzene ring | Rigid aromatic framework | Molecular geometry control, functionalization sites |

| Para-substitution pattern | Linear functional group arrangement | Optimized intermolecular interactions |

The tautomeric behavior of the imidazole ring adds another layer of complexity to the compound's chemical behavior. The hydrogen atom can migrate between the two nitrogen atoms, creating equivalent tautomeric forms that can influence binding interactions and chemical reactivity. This dynamic equilibrium enables the compound to adopt conformations that optimize interactions with diverse molecular targets, contributing to its versatility in chemical and biological applications.

Position of this compound in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a significant compound in multiple research domains, particularly in medicinal chemistry and materials science applications. Recent investigations have explored the compound's potential as an enzyme inhibitor, with particular focus on targets relevant to cancer therapy and infectious disease treatment. The structural features of the molecule enable specific interactions with protein active sites, making it an attractive scaffold for rational drug design approaches.

Current research has demonstrated the compound's effectiveness in antimicrobial applications, with studies revealing activity against both gram-positive and gram-negative bacterial strains. The mechanism of action appears to involve specific enzyme targeting, consistent with the compound's ability to form hydrogen bonds and coordinate with metal centers present in bacterial enzyme active sites. These findings have stimulated further research into structural modifications that could enhance potency and selectivity against pathogenic microorganisms.

The development of synthetic methodologies for preparing this compound and related derivatives has become an active area of research, with contemporary approaches focusing on improving yield, selectivity, and environmental sustainability. Modern synthetic strategies employ palladium-catalyzed coupling reactions and other advanced catalytic systems to achieve efficient construction of the imidazole-substituted benzene framework. These methodological advances have facilitated the preparation of diverse analogs for structure-activity relationship studies and optimization of biological properties.

Table 3: Contemporary Research Applications and Findings

Recent computational studies have provided insights into the molecular interactions responsible for the compound's biological activities. Molecular docking investigations have revealed favorable binding orientations within enzyme active sites, with the imidazole ring forming key hydrogen bonding interactions and the carbothioamide group contributing to binding affinity through sulfur-based contacts. These computational findings have guided the design of new derivatives with enhanced activity profiles and selectivity characteristics.

The incorporation of this compound into larger molecular frameworks represents another significant research direction. Contemporary studies have explored its use as a building block for constructing more complex heterocyclic systems and coordination compounds. The compound's ability to participate in cyclization reactions and metal coordination has enabled the development of novel materials with unique electronic and optical properties, expanding its utility beyond traditional pharmaceutical applications.

特性

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423769-74-8 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution (SNAr)

- The imidazole ring can be introduced onto a halogenated aromatic precursor (e.g., 4-halobenzenecarbothioamide or 4-halobenzonitrile) by nucleophilic aromatic substitution.

- This reaction typically uses a strong base (e.g., potassium carbonate, sodium hydride) in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA).

- Elevated temperatures (70–130 °C) facilitate the substitution of the halogen by the imidazole nitrogen.

Transition Metal-Catalyzed Coupling

- Palladium-, copper-, or nickel-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to couple imidazole with aryl halides.

- Catalysts such as Pd(PPh3)4 or CuI with ligands like 1,10-phenanthroline are used.

- Bases such as potassium carbonate or cesium carbonate and solvents like DMF or diglyme are common.

- Reaction temperatures range from 100 to 150 °C.

Introduction of the Carbothioamide Group

Conversion from Aromatic Nitriles or Amides

- The carbothioamide group can be introduced by converting an aromatic nitrile or amide precursor to the corresponding thioamide.

- This is often achieved by treatment with Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively convert carbonyl or cyano groups to thiocarbonyl groups.

- Reaction conditions typically involve refluxing in toluene or other inert solvents.

Direct Thiocarbonylation

- Alternatively, direct thiocarbonylation of the aromatic amine or imidazole-substituted aromatic compound can be performed using reagents like thiophosgene or carbon disulfide under controlled conditions.

Representative Synthetic Route (Based on Related Imidazole Derivatives)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 4-chlorobenzenecarbothioamide + imidazole, K2CO3, DMF, 100 °C | This compound intermediate |

| 2 | Purification | Recrystallization from suitable solvent | Pure imidazole-substituted carbothioamide |

| 3 | Optional salt formation | Acid treatment (e.g., HCl) | Salt form for enhanced stability or solubility |

Detailed Research Findings and Notes

- Base Selection: Potassium carbonate and sodium hydride are preferred bases for the nucleophilic substitution step due to their strong basicity and compatibility with polar aprotic solvents, enhancing nucleophilicity of imidazole nitrogen.

- Solvent Effects: Polar aprotic solvents such as DMF, DMA, and NMP facilitate the SNAr reaction by stabilizing the transition state and solubilizing reactants.

- Catalyst Use: Transition metal catalysts (Pd, Cu) improve coupling efficiency and selectivity, especially for less reactive aryl halides.

- Temperature Control: Elevated temperatures (80–150 °C) are critical to drive the substitution and coupling reactions to completion.

- Purification: Recrystallization from solvents like heptane or ethanol is commonly used to isolate the pure product.

- Reduction and Functional Group Transformations: For related compounds, reduction of nitro groups to amines followed by thiocarbonylation is a viable pathway, though for this compound, direct substitution on carbothioamide precursors is more straightforward.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions/Values | Notes |

|---|---|---|

| Starting Material | 4-halobenzenecarbothioamide or 4-halobenzonitrile | Halogen = Cl, Br for substitution |

| Nucleophile | 1H-Imidazole | Free imidazole or substituted imidazole |

| Base | K2CO3, NaH, KOtBu | Strong base to deprotonate imidazole |

| Solvent | DMF, NMP, DMA | Polar aprotic solvents |

| Temperature | 70–150 °C | Elevated temperature for reaction progress |

| Catalyst (optional) | Pd(PPh3)4, CuI, Ni salts | For metal-catalyzed coupling |

| Thiocarbonylation Reagent | Lawesson’s reagent, P4S10 | For conversion to carbothioamide |

| Purification | Recrystallization | To obtain pure compound |

化学反応の分析

Types of Reactions

4-(1H-Imidazol-1-yl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of 4-(1H-Imidazol-1-yl)benzenecarbothioamide exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cells, particularly in models resistant to conventional therapies. A notable study demonstrated that modifications to the imidazole ring enhanced the compound's activity against breast cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are crucial in the treatment of cancers with BRCA mutations. The structure-activity relationship (SAR) studies revealed that substituents on the imidazole ring significantly influence the inhibitory potency against PARP-1, making it a candidate for further optimization .

Metal-Organic Frameworks (MOFs)

This compound serves as an organic ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation processes, and catalysis. The compound's ability to coordinate with various metal ions allows for the formation of stable MOFs with desirable properties .

Catalysis

The thioamide group in this compound is known to facilitate catalytic reactions. Research indicates that it can act as a catalyst in organic transformations, such as the synthesis of heterocycles and other complex organic molecules. Its effectiveness is attributed to the ability of the thioamide group to stabilize reaction intermediates through hydrogen bonding and coordination with metal catalysts .

Case Studies

作用機序

The mechanism of action of 4-(1H-Imidazol-1-yl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Example Compound : 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ()

- Core Structure : Benzimidazole (fused benzene-imidazole) with a sulfanyl (-S-) bridge and hydrazine-carbothioamide (-NH-NH-C(=S)NH₂).

- The hydrazine-carbothioamide group allows for additional hydrogen bonding and metal chelation, which may enhance bioactivity (e.g., antimicrobial or anticancer properties) .

- Synthesis : Synthesized via nucleophilic aromatic substitution (4-fluorobenzaldehyde + benzimidazole-2-thiol) followed by condensation with thiosemicarbazide .

Halogenated Benzylidene-Benzohydrazides

Example Compounds : 6f, 6g, 6h, 6i ()

- Core Structure : Benzimidazole-linked benzohydrazides with halogen substituents (Cl, F).

- Key Differences :

4-(1H-Imidazol-1-yl)benzaldehyde ()

- Core Structure : Benzaldehyde with an imidazole substituent.

- Key Differences :

Coordination Polymers ()

Example Compound: Catena-poly[[[tetraaquazinc(II)]-µ-1,4-bis[4-(1H-imidazol-1-yl)benzoyl]piperazine] dinitrate monohydrate.

- Core Structure : Imidazole-containing ligands coordinating to Zn(II).

- Key Differences: The target compound’s thiocarbamide group is absent; instead, imidazole nitrogens act as ligands for metal coordination.

Comparative Data Table

Research Findings and Implications

- Bioactivity : While benzimidazole derivatives (–2) are established in drug discovery, the target compound’s thiocarbamide group may confer unique bioactivity, such as enzyme inhibition or antimicrobial effects, warranting further study .

- Coordination Chemistry : The thiocarbamide group in the target compound could act as a ligand for metal ions, similar to imidazole-based coordination polymers (), suggesting applications in catalysis or materials science .

- Synthetic Flexibility : The aldehyde derivative () highlights the adaptability of imidazole-containing compounds for generating diverse derivatives, including the target compound .

生物活性

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9N3S

- Molecular Weight : 203.26 g/mol

- CAS Number : 423769-74-8

- IUPAC Name : 4-imidazol-1-ylbenzenecarbothioamide

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may bind to active sites of enzymes, causing either inhibition or activation depending on the context .

- Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially inducing apoptosis in cancer cells by modulating survival and proliferation signals. Its ability to alter gene expression further supports its role in regulating cellular processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against Gram-positive and multidrug-resistant bacteria, suggesting a potential for therapeutic applications in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antibacterial Studies :

A study evaluated various imidazole derivatives for their antibacterial properties, revealing that some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains . This indicates a strong potential for development into new antibiotic agents. -

Cancer Research :

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines through modulation of signaling pathways such as p38 MAPK and carbonic anhydrases (CAs). Specific imidazole derivatives were identified as selective inhibitors for tumor-associated isoforms, suggesting their utility in targeted cancer therapies . -

Pharmacokinetic Studies :

Initial pharmacokinetic evaluations suggest that the compound maintains stability under physiological conditions, which is crucial for its therapeutic application. However, prolonged exposure may lead to cumulative effects that need further investigation.

Q & A

Q. How are stability issues (e.g., hydrolysis) mitigated in formulation?

- Methodological Answer :

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Lyophilization : Improves shelf-life by removing water.

- Protective Groups : Temporarily block reactive sites (e.g., Boc-protected intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。